molecular formula C15H12N4O3S B2486533 N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896342-80-6

N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2486533
CAS No.: 896342-80-6
M. Wt: 328.35
InChI Key: LGZLLROVFGDQES-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazolo[3,2-a]pyrimidines, have been reported to exhibit high antitumor, antibacterial, and anti-inflammatory activities . Therefore, it’s plausible that this compound may interact with targets involved in these biological processes.

Mode of Action

It’s known that thiazolo[3,2-a]pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that the compound might interact with its targets to modulate their activities, leading to changes in cellular functions.

Biochemical Pathways

Given the reported anti-inflammatory effects of similar compounds , it’s plausible that this compound may affect pathways related to inflammation, such as the prostaglandin and leukotriene pathways.

Result of Action

Given the reported anti-inflammatory effects of similar compounds , it’s plausible that this compound may reduce inflammation at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

In the realm of biochemical reactions, N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide plays a significant role. This compound is part of the pyrimidine class of compounds, which are known to play vital roles in various biological procedures . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer

Cellular Effects

It is known that pyrimidine derivatives, to which this compound belongs, have been designed and developed for their anticancer activity . These compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrimidine derivatives, to which this compound belongs, are part of living organisms and play vital roles in various biological procedures . They exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyrimidine derivatives, to which this compound belongs, have been designed and developed for their anticancer activity . These compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

It is known that pyrimidine derivatives, to which this compound belongs, are part of living organisms and play vital roles in various biological procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzamide with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its unique thiazolopyrimidine structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c1-8-7-19-14(22)10(6-17-15(19)23-8)13(21)18-11-5-3-2-4-9(11)12(16)20/h2-7H,1H3,(H2,16,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZLLROVFGDQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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